molecular formula C17H25FN2O2 B13283043 tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B13283043
M. Wt: 308.4 g/mol
InChI Key: IWJGXWXLGKKCJJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorophenyl group. The tert-butyl group is attached to the piperidine nitrogen, providing steric hindrance and influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

    Aminomethylation: The aminomethyl group is added using reagents like formaldehyde and ammonia or amines.

    tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various applications, from drug development to material science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and fluorophenyl groups play crucial roles in binding to receptors or enzymes, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)-4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.

Biological Activity

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate, also known by its CAS number 916421-11-9, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a fluorophenyl group, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C₁₆H₂₃FN₂O₂
  • Molecular Weight : 294.36 g/mol
  • CAS Number : 916421-11-9

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • P-glycoprotein (P-gp) : A key efflux transporter implicated in drug resistance. Studies have shown that compounds similar to this piperidine derivative can modulate P-gp activity, affecting drug absorption and resistance mechanisms in cancer cells .

Biological Activities

  • Antitumor Activity :
    • Research indicates that piperidine derivatives can inhibit tumor growth by modulating P-gp activity. For instance, compounds that stimulate ATPase activity in P-gp have been shown to reverse drug resistance in various cancer cell lines .
    • In vivo studies have demonstrated reduced tumor volumes and weights in models treated with similar compounds, indicating potential therapeutic applications in oncology .
  • Neuropharmacological Effects :
    • The presence of the aminomethyl group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .

Structure-Activity Relationship (SAR)

The incorporation of a fluorine atom in the para position of the phenyl ring is significant for enhancing the biological activity of piperidine derivatives. It has been shown that fluorinated compounds often exhibit increased potency due to improved binding affinity to biological targets compared to their non-fluorinated counterparts .

CompoundStructureBiological Activity
This compoundStructureModulates P-gp; potential antitumor effects
Related Piperidine DerivativeStructureInhibits ATPase activity; reverses drug resistance

Case Studies

Several studies have explored the effects of related piperidine derivatives on cellular models:

  • Study 1 : A derivative was tested for its ability to reverse paclitaxel resistance in HEK293 cells overexpressing P-gp. Results showed significant inhibition of P-gp-mediated drug efflux, suggesting a promising avenue for overcoming multidrug resistance in cancer therapy .
  • Study 2 : The interaction of a structurally similar compound with neurotransmitter receptors was assessed using binding assays, revealing a potential role in modulating neurochemical pathways relevant for treating depression and anxiety disorders .

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3

InChI Key

IWJGXWXLGKKCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Origin of Product

United States

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